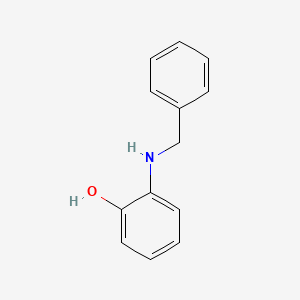

2-(Benzylamino)phenol

Descripción

4-(Benzylamino)phenol (CAS 103-14-0) is an aromatic compound with the molecular formula C₁₃H₁₃NO (molecular weight: 199.25 g/mol). It features a phenol core substituted with a benzylamino group (-NH-CH₂-C₆H₅) at the para position. This compound is a light brown powder with moderate solubility in polar organic solvents (e.g., 50% in methanol and ethanol) but low solubility in water (0.06%) and gasoline .

Propiedades

Fórmula molecular |

C13H13NO |

|---|---|

Peso molecular |

199.25 g/mol |

Nombre IUPAC |

2-(benzylamino)phenol |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |

Clave InChI |

AEEZXQFUVDKVFT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC2=CC=CC=C2O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Benzylamino)phenol with other benzylamino-substituted compounds, focusing on structural variations, synthesis, and applications.

Positional Isomers: 2- vs. 4-Substitution

While direct data on 2-(Benzylamino)phenol (ortho isomer) is absent in the evidence, inferences can be drawn from related compounds:

- 2-Aminobenzophenone (CAS 2835-68-9): This compound has an amino group at the ortho position of a benzophenone backbone. Ortho-substituted amines often exhibit steric hindrance, reducing reactivity compared to para isomers. For example, 2-aminobenzophenone is used in photostabilizers and dyes, whereas para-substituted derivatives like 4-(Benzylamino)phenol may have distinct applications in antioxidants or pharmaceuticals due to enhanced electronic effects .

- 2-(Benzylamino)pyridine: The pyridine ring’s electron-deficient nature alters the benzylamino group’s basicity compared to phenol derivatives.

Functional Group Variations

a) N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

- Structure: These analogs feature a benzylamino group attached to an oxoethyl chain, forming amide linkages with benzoyl groups.

- Synthesis : Prepared via EDC/HOBt-mediated coupling of benzoylglycine with substituted benzylamines, yielding high purity (Table 1) .

- Applications: Demonstrated activity in pancreatic β-cell modulation, highlighting the pharmacological relevance of benzylamino motifs. In contrast, 4-(Benzylamino)phenol’s phenolic -OH group may confer antioxidant properties .

b) 2-Benzylamino-2-phenylbutanol

- Structure: A butanol derivative with benzylamino and phenyl groups at the C2 position.

- Properties: Higher molecular weight (255.35 g/mol) and lipophilicity (density: 1.065 g/cm³) compared to 4-(Benzylamino)phenol. Soluble in dichloromethane, suggesting utility in non-polar formulations .

Core Aromatic System Variations

- 4-Benzylaminopyridine: Replacing the phenol ring with pyridine increases basicity and alters solubility. Such derivatives are often used in coordination chemistry or as catalysts .

- Benzo[b]thiophene Derivatives: Heterocyclic cores like benzo[b]thiophene (e.g., 2-(2-methylphenyl)-benzo[b]thiophene) exhibit distinct electronic properties, making them suitable for materials science applications compared to phenolic systems .

Data Tables

Table 1: Key Properties of Selected Benzylamino Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.25 | Methanol, ethanol | Antioxidants, synthesis |

| 2-(Benzylamino)pyridine | C₁₂H₁₂N₂ | 184.24 | Dichloromethane | Pharmacology, catalysis |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₆H₁₆N₂O₂ | 268.31 | DMF, ethanol | Pancreatic β-cell modulators |

| 2-Benzylamino-2-phenylbutanol | C₁₇H₂₁NO | 255.35 | Dichloromethane | Lipophilic formulations |

Research Findings and Implications

- Positional Effects: Para-substituted benzylamino compounds (e.g., 4-(Benzylamino)phenol) generally exhibit higher solubility in polar solvents than ortho analogs due to reduced steric hindrance .

- Pharmacological Relevance: Benzylamino groups in amide-linked compounds (e.g., ) show targeted bioactivity, whereas phenolic derivatives may serve as antioxidants or intermediates in heterocyclic synthesis .

- Synthetic Flexibility: Coupling agents like EDC/HOBt and HATU enable efficient synthesis of benzylamino derivatives, underscoring their versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.